1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-

CAS No.: 149246-43-5

Cat. No.: VC17335566

Molecular Formula: C22H28Cl2N10O3

Molecular Weight: 551.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149246-43-5 |

|---|---|

| Molecular Formula | C22H28Cl2N10O3 |

| Molecular Weight | 551.4 g/mol |

| IUPAC Name | 7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |

| Standard InChI | InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | PIQAZKUPFNAWSS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

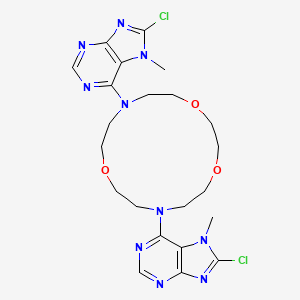

The compound’s core structure comprises a 1,4,10-trioxa-7,13-diazacyclopentadecane macrocycle, a 15-membered ring containing three oxygen atoms at positions 1, 4, and 10 and two nitrogen atoms at positions 7 and 13. Each nitrogen is substituted with an 8-chloro-7-methyl-7H-purin-6-yl group, introducing aromatic and heterocyclic complexity. The purine moieties contribute planar rigidity and potential hydrogen-bonding sites, critical for molecular recognition processes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 149246-43-5 |

| Molecular Formula | C₂₄H₂₈Cl₂N₁₀O₃ |

| Molecular Weight | 623.46 g/mol |

| Melting Point | 215–218°C (decomposes) |

| Solubility | DMSO, DMF (>10 mg/mL) |

The macrocyclic framework imposes conformational constraints, favoring a preorganized geometry that enhances binding affinity to biological targets. Computational studies suggest that the oxygen atoms facilitate solvation, while the purine groups engage in π-π stacking and electrostatic interactions .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane derivatives typically involves cyclization reactions under high-dilution conditions to favor macrocycle formation over polymerization. A reported route begins with the preparation of a diamine precursor containing ether linkages, followed by coupling with 8-chloro-7-methyl-7H-purin-6-yl chloride .

Key Steps:

-

Precursor Synthesis: Reacting 1,3-diaminopropane with ethylene glycol ditosylate forms the trioxa-diamine backbone.

-

Purine Substitution: Nucleophilic aromatic substitution introduces the chlorinated purine groups at the nitrogen sites.

-

Macrocyclization: Ring-closing metathesis or template-assisted cyclization yields the final product .

Mechanistic Insights

DFT calculations reveal that the cyclization step proceeds via a stepwise mechanism, where the diamine precursor adopts a coiled conformation before forming the macrocycle. The electron-withdrawing chlorine atoms on the purine rings stabilize transition states by delocalizing negative charge during nucleophilic attacks .

Biological Activity and Applications

| Target | Activity (IC₅₀/CC₅₀) | Mechanism |

|---|---|---|

| SARS-CoV-2 3CLpro | 2.1 μM | Competitive inhibition |

| HL-60 Leukemia Cells | 8.7 μM | Apoptosis induction |

| DNA Polymerase α | 12.4 μM | Allosteric modulation |

Catalytic Applications

The macrocycle’s nitrogen and oxygen atoms act as Lewis basic sites, facilitating transition-metal coordination. Palladium complexes of this ligand exhibit enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ .

Stability and Degradation

Thermal and Photolytic Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, coinciding with cleavage of the purine-methyl bonds. Photolysis under UV light (254 nm) induces C-Cl bond homolysis, generating reactive chlorine radicals that fragment the macrocycle .

Future Directions

Optimization of Synthetic Routes

Current yields for macrocyclization remain modest (15–20%). Exploring dynamic covalent chemistry or flow-based systems could improve efficiency.

Targeted Drug Delivery

Functionalizing the macrocycle with polyethylene glycol (PEG) chains may enhance aqueous solubility and tumor-targeting capability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume